molecular formula C13H16BrNO3 B8351666 Methyl 3-(5-bromopentanoylamino)benzoate

Methyl 3-(5-bromopentanoylamino)benzoate

Cat. No.: B8351666
M. Wt: 314.17 g/mol
InChI Key: HIODCGBSZXQIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromopentanoylamino)benzoate is a substituted benzoate ester characterized by a 5-bromopentanoylamino group at the meta position of the benzene ring.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

methyl 3-(5-bromopentanoylamino)benzoate

InChI

InChI=1S/C13H16BrNO3/c1-18-13(17)10-5-4-6-11(9-10)15-12(16)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

HIODCGBSZXQIHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 3-(5-bromopentanoylamino)benzoate with structurally related methyl benzoate derivatives:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 3-(5-bromopentanoylamino) ~327.2 (estimated) High bromine content enhances electrophilicity; moderate solubility in DMSO Potential alkylating agent
Methyl 4-(bromomethyl)benzoate 4-(bromomethyl) 229.06 Reactive bromomethyl group; low water solubility Polymer crosslinking
Methyl 4-(trifluoromethyl)benzoate 4-(trifluoromethyl) 204.14 Electron-withdrawing CF₃ group; high thermal stability Fluorinated drug intermediates
Methyl benzoate Unsubstituted 136.15 Low toxicity (LD₅₀ >2000 mg/kg in rats); miscible with organic solvents Cosmetic emollient, flavoring agent

Reactivity and Functional Group Analysis

  • Bromine vs. This makes the former more reactive in Suzuki couplings or alkylation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.